Bcecf AM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

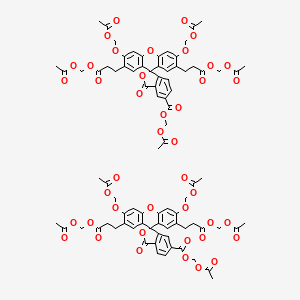

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, commonly known as BCECF-AM, is a widely used fluorescent dye. It is particularly popular as a pH indicator for measuring intracellular pH levels. BCECF-AM is a cell-permeant compound that becomes fluorescent upon hydrolysis by intracellular esterases, making it an excellent tool for non-invasive pH measurements in live cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCECF-AM involves the esterification of 2’,7’-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) with acetoxymethyl (AM) groups. This modification renders the molecule cell-permeant. The reaction typically involves the use of anhydrous solvents and protective groups to ensure the stability of the intermediate compounds. The reaction conditions often include:

Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile

Catalyst: Acidic or basic catalysts depending on the specific reaction step

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Protective Groups: To prevent unwanted side reactions

Industrial Production Methods

Industrial production of BCECF-AM follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale esterification reactions

Purification: Techniques such as chromatography to isolate the desired product

Quality Control: Ensuring the purity and stability of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

BCECF-AM primarily undergoes hydrolysis reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting BCECF-AM into its fluorescent form, BCECF .

Common Reagents and Conditions

Reagents: Intracellular esterases

Conditions: Physiological conditions (pH 7.0-7.4, 37°C)

Major Products

The major product of the hydrolysis reaction is BCECF, which is fluorescent and can be used to measure intracellular pH levels .

Scientific Research Applications

BCECF-AM has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in various chemical reactions and processes.

Biology: Widely used to measure intracellular pH in live cells, aiding in the study of cellular processes such as cell growth, calcium regulation, and enzymatic activity.

Medicine: Utilized in diagnostic assays to monitor cell viability and function.

Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

BCECF-AM is non-fluorescent until it enters the cell. Once inside, intracellular esterases cleave the acetoxymethyl ester groups, converting BCECF-AM into BCECF. BCECF is a fluorescent compound that emits light when excited at specific wavelengths. The fluorescence intensity is pH-dependent, allowing for accurate measurement of intracellular pH levels .

Comparison with Similar Compounds

BCECF-AM is often compared with other pH indicators such as:

Fluorescein: Another widely used pH indicator, but BCECF-AM has better retention and is more suitable for intracellular measurements.

SNARF: A pH indicator with dual-excitation properties, but BCECF-AM is preferred for its superior retention and ease of use.

CellTracker Green CMFDA: Used for monitoring intracellular pH response, but BCECF-AM is more commonly used due to its reliability and reproducibility

Conclusion

BCECF-AM is a versatile and widely used fluorescent dye with applications in various fields of scientific research. Its ability to measure intracellular pH non-invasively makes it an invaluable tool in both basic and applied sciences.

Properties

Molecular Formula |

C84H80O42 |

|---|---|

Molecular Weight |

1761.5 g/mol |

IUPAC Name |

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/2C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44;1-22(43)52-17-57-34-15-36-32(12-27(34)7-10-38(48)59-19-54-24(3)45)42(31-14-29(6-9-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-13-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h2*6,9,12-16H,7-8,10-11,17-21H2,1-5H3 |

InChI Key |

JBGGWLORWOIHKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C.CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=CC(=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.